molecular formula C22H19NO2 B290400 N-(4-benzoylphenyl)-4-ethylbenzamide

N-(4-benzoylphenyl)-4-ethylbenzamide

Cat. No.: B290400
M. Wt: 329.4 g/mol
InChI Key: ILOHEYBQDBDPFL-UHFFFAOYSA-N
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Description

N-(4-Benzoylphenyl)-4-ethylbenzamide is a synthetic aromatic amide characterized by a benzoyl-substituted phenyl group attached to an ethylbenzamide scaffold. Its molecular structure combines a hydrophobic ethyl group with a polar benzamide moiety, making it a candidate for studying structure-activity relationships (SAR) in pharmacological applications. The compound’s benzoylphenyl group is hypothesized to enhance binding affinity to biological targets, such as peroxisome proliferator-activated receptors (PPARs), which regulate lipid metabolism .

Properties

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

N-(4-benzoylphenyl)-4-ethylbenzamide

InChI

InChI=1S/C22H19NO2/c1-2-16-8-10-19(11-9-16)22(25)23-20-14-12-18(13-15-20)21(24)17-6-4-3-5-7-17/h3-15H,2H2,1H3,(H,23,25)

InChI Key

ILOHEYBQDBDPFL-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Lipid-Lowering Derivatives

  • N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3, ):
    In Triton WR-1339-induced hyperlipidemic rats, this derivative reduced plasma triglycerides by 31% and increased HDL-cholesterol levels at 15 mg/kg, comparable to the fibrate drug bezafibrate. The 4-benzoylphenyl substitution was critical for activity, as meta- and ortho-substituted analogues (C1 and C2) showed reduced efficacy .

  • N-(4-Benzoylphenyl)pyrrole-2-carboxamide (Compounds 3 and 5, ):
    These derivatives reduced total cholesterol by 28–35% and triglycerides by 40–45% in hyperlipidemic rats. The pyrrole ring enhanced metabolic stability compared to indole-based analogues, likely due to reduced oxidative metabolism .

  • N-(4-Benzoylphenyl)maleimide (Compound 20c, ):
    Substitution with a 4-benzoylphenyl group on a maleimide scaffold improved IC₅₀ values in cancer cell lines (e.g., 0.2–0.5 μM in MDA-MB-231 cells). However, replacing the benzoyl group with heterocycles (e.g., pyridyl in 26n) increased potency further (IC₅₀ = 0.1 μM), suggesting steric and electronic tuning is necessary for optimal activity .

Structural Modifications and Activity Trends

Compound Key Structural Feature Biological Activity (Key Metric) Reference
N-(4-Benzoylphenyl)-4-ethylbenzamide Ethyl group at para position Hypothesized PPAR agonism (Not yet tested) N/A
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) Bromo and nitro substituents Crystallographic stability (Two molecules/asymmetric unit)
N-(4-Methoxyphenyl)benzamide Methoxy group Lower lipid-lowering efficacy vs. benzoyl derivatives

Key Observations:

  • The 4-benzoylphenyl group consistently improves lipid-modulating and anticancer activities compared to methoxy or unsubstituted aryl groups.
  • Electron-withdrawing groups (e.g., bromo, nitro) enhance crystallographic stability but may reduce solubility and bioavailability .

Mechanism of Action

This compound and its analogues likely modulate lipid metabolism via PPARα/γ activation, similar to fibrates (e.g., gemfibrozil, ) . The benzoyl group may mimic endogenous fatty acids, facilitating receptor binding, while the ethyl group enhances lipophilicity for membrane penetration. In contrast, maleimide derivatives () target cellular kinases or redox pathways, indicating divergent mechanisms despite structural similarities.

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